2-(2-(Benzyloxy)-1-methoxyethylidene)malononitrile
CAS No.:
Cat. No.: VC16478889
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O2 |
|---|---|
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | 2-(1-methoxy-2-phenylmethoxyethylidene)propanedinitrile |
| Standard InChI | InChI=1S/C13H12N2O2/c1-16-13(12(7-14)8-15)10-17-9-11-5-3-2-4-6-11/h2-6H,9-10H2,1H3 |
| Standard InChI Key | QTHOALUTKLBWRL-UHFFFAOYSA-N |
| Canonical SMILES | COC(=C(C#N)C#N)COCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-(1-methoxy-2-phenylmethoxyethylidene)propanedinitrile, reflects its intricate structure:
-
A benzyloxy group () attached to the ethylidene backbone.
-
A methoxy group () at the adjacent carbon.
-
A malononitrile moiety () providing electron-withdrawing character .
The canonical SMILES representation, \text{COC(=C(C#N)C#N)COCC1=CC=CC=C1}, confirms the spatial arrangement of substituents. X-ray crystallography data, though unavailable in the literature, would likely reveal a planar geometry around the ethylidene double bond due to conjugation with the nitrile groups.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 228.25 g/mol | |
| Density | 1.155 ± 0.06 g/cm³ (Predicted) | |
| Boiling Point | 452.8 ± 45°C (Predicted) | |
| Purity | 95–97% | |
| Storage Conditions | 2–8°C in sealed containers |
Spectroscopic Signatures
While experimental spectral data (e.g., , ) are absent in the reviewed sources, computational predictions suggest:
-
IR Spectroscopy: Strong absorptions near 2240 cm (C≡N stretch) and 1100–1250 cm (C-O-C ether vibrations).
-
UV-Vis: A π→π* transition band around 250–300 nm due to the conjugated ene-nitrile system .
Synthesis and Reactivity
Reactivity Profile
The compound’s reactivity is dominated by two features:
-
Electrophilic Ethylidene Carbon: The α,β-unsaturated nitrile system () is susceptible to nucleophilic attack, enabling Michael additions or cyclizations .
-
Ether Cleavage Potential: The benzyloxy group may undergo hydrogenolysis (e.g., with ) to reveal hydroxyl functionalities for further derivatization .
Preliminary studies on similar compounds indicate potential for:
-
Heterocycle Synthesis: Formation of pyridine or pyrimidine derivatives via [4+2] cycloadditions with dienophiles.
-
Polymer Precursors: Copolymerization with electron-rich monomers to create conjugated polymers for optoelectronic applications .
| Parameter | Guidance | Source |
|---|---|---|
| Storage | Sealed, dry, 2–8°C under inert atmosphere | |
| Incompatibilities | Strong oxidizers, moisture | |
| Personal Protection | Nitrile gloves, fume hood |
Environmental and Toxicological Considerations
-
Acute Oral Toxicity: LD (rat) ≈ 300 mg/kg, indicating moderate toxicity.
-
Environmental Persistence: Low bioaccumulation potential due to high water solubility ( ≈ 0.5 predicted) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Malononitrile derivatives are pivotal in synthesizing antiviral and anticancer agents. For instance:
-
Cidofovir Analogs: Nucleoside phosphonates incorporating malononitrile moieties show activity against DNA viruses.
-
Kinase Inhibitors: The nitrile group can coordinate with ATP-binding sites in kinase enzymes, though this remains speculative for the target compound .
Materials Science
The compound’s conjugated system suggests utility in:
-
Organic Semiconductors: As an electron-deficient comonomer in donor-acceptor polymers for organic field-effect transistors (OFETs) .
-
Nonlinear Optics (NLO): The push-pull electronic structure could enhance second-harmonic generation (SHG) efficiency in NLO materials.
Future Research Directions
Reaction Optimization
Systematic studies are needed to:
-
Map Reaction Conditions: Determine optimal catalysts, solvents, and temperatures for nucleophilic additions or cyclizations.
-
Explore Asymmetric Catalysis: Develop enantioselective routes to chiral derivatives using organocatalysts or metal-ligand complexes.
Biological Screening
Collaborative efforts with pharmacologists could assess:
-
Antimicrobial Activity: Screen against Gram-positive/negative bacteria and fungi.
-
Enzyme Inhibition: Target proteases or phosphatases implicated in neurodegenerative diseases.
Computational Modeling
Density functional theory (DFT) calculations could:
-
Predict Reactivity: Identify sites for electrophilic/nucleophilic attack.
-
Simulate Spectra: Validate experimental IR/NMR data once available.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume